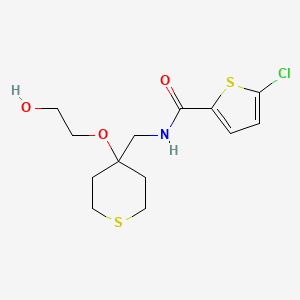
5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H18ClNO3S2 and its molecular weight is 335.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound's molecular formula is C15H22ClN2O4S, with a molecular weight of 379.9 g/mol. It features both thiophene and tetrahydrothiopyran moieties, which are known for their bioactive properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂ClN₂O₄S |
| Molecular Weight | 379.9 g/mol |
| CAS Number | 2320664-84-2 |
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against herpesviruses such as HSV and VZV. These compounds demonstrate effective inhibition of viral replication, likely through interference with viral enzymes or host cell interactions .
Anti-inflammatory Properties
Thiophene derivatives have been recognized for their anti-inflammatory effects. The compound may interact with cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response. Studies show that thiophene-based drugs can reduce inflammation markers in various models, indicating potential use in treating inflammatory diseases .
Anticancer Potential
The structural characteristics of thiophene compounds allow them to target various cancer-related pathways. Preliminary studies suggest that this compound may inhibit tumor growth by modulating kinase activity or inducing apoptosis in cancer cells .
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and inflammatory processes.
- Receptor Interaction : Its structure allows for effective binding to receptors associated with cancer cell proliferation.
- Cell Signaling Modulation : It may alter signaling pathways critical for cell survival and proliferation.
Case Studies
Recent studies have highlighted the efficacy of thiophene derivatives in various therapeutic contexts:
- Antiviral Study : A study demonstrated that a related thiophene compound significantly reduced viral load in HSV-infected cell lines, suggesting a similar potential for this compound .
- Inflammation Model : In an animal model of arthritis, a thiophene derivative showed a marked decrease in joint swelling and pain, indicating its anti-inflammatory potential .
- Cancer Research : A study on various thiophene derivatives indicated their ability to induce apoptosis in breast cancer cells, providing a basis for further exploration of this compound as an anticancer agent .
Propriétés
IUPAC Name |
5-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S2/c14-11-2-1-10(20-11)12(17)15-9-13(18-6-5-16)3-7-19-8-4-13/h1-2,16H,3-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPXIXWAKWAFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC=C(S2)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













